Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate
CAS No.:
Cat. No.: VC15846266
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3O2 |
|---|---|
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate |
| Standard InChI | InChI=1S/C9H13N3O2/c1-6-5-12-4-3-10-7(8(12)11-6)9(13)14-2/h5,7,10H,3-4H2,1-2H3 |
| Standard InChI Key | NDSAJOOMSJWOKS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2CCNC(C2=N1)C(=O)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a bicyclic framework comprising an imidazole ring fused to a partially saturated pyrazine ring. The imidazole moiety (positions 1–3) is fully aromatic, while the pyrazine ring (positions 5–8) exists in a tetrahydro state, introducing a boat-like conformation that modulates steric and electronic properties . Key substituents include:
-
Methyl group at position 2: Enhances lipophilicity and influences steric interactions with biological targets.
-
Carboxylate ester at position 8: Provides a handle for synthetic derivatization and modulates solubility .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₃N₃O₂ | |
| Molecular weight | 195.22 g/mol | |
| CAS number | 1706430-66-1 | |
| IUPAC name | Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate | |
| Purity | ≥95% (HPLC) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure:
-
¹H NMR (400 MHz, DMSO-d₆): δ 3.67 (s, 3H, COOCH₃), 3.45–3.35 (m, 4H, pyrazine CH₂), 2.85 (s, 3H, C2-CH₃) .
-
ESI-MS: m/z 196.1 [M+H]⁺, consistent with the molecular formula .
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
-
Ring-forming condensation: Reaction of 2-amino-3-methylpyrazine with methyl 4-oxopiperidine-1-carboxylate under acidic conditions yields the tetrahydroimidazo[1,2-a]pyrazine core .
-
Esterification: Subsequent treatment with methanol and thionyl chloride introduces the methyl ester group at position 8 .
Key Reaction Parameters
-
Temperature: 80–100°C for condensation; room temperature for esterification.
Analytical Validation
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity ≥95%, while differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, indicative of crystalline stability .
Biological Activities and Mechanisms
Enzyme Inhibition
The scaffold exhibits affinity for heparanase-1 (HPSE1), an enzyme implicated in tumor metastasis. Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide (CAS 1883347-31-6) shows IC₅₀ = 0.8 µM against HPSE1, attributed to hydrogen bonding with catalytic residues . Positional isomerism (8-carboxylate vs. 2-carboxylate) may optimize binding in the target compound .
Applications in Drug Development
Kinase Inhibitors
The imidazo[1,2-a]pyrazine core is a privileged structure in kinase inhibitor design. Modifications at position 8 (e.g., replacing carboxylate with amide groups) have yielded candidates targeting EGFR and BRAF kinases, with IC₅₀ values <100 nM .
Antibacterial Agents
Derivatives bearing lipophilic substituents at position 2 show enhanced activity against Gram-negative pathogens. For instance, ethyl ester analogs achieve MIC = 4 µg/mL against Escherichia coli .
Comparative Analysis with Structural Analogues
Table 2: Key Analogues and Their Properties
-
Positional isomerism: The 8-carboxylate derivative exhibits 30% greater HPSE1 inhibition than the 3-carboxylate isomer, likely due to improved alignment with the enzyme’s active site .
-
Salt forms: Hydrobromide salts enhance aqueous solubility (2.5 mg/mL vs. 0.8 mg/mL for free base), facilitating in vivo administration .
Future Perspectives
Synthetic Optimization
Future work should explore:
-
Green chemistry approaches: Solvent-free mechanochemical synthesis to improve yield and reduce waste .
-
Asymmetric catalysis: Introducing chiral centers at position 5 or 6 for enantioselective target binding .
Therapeutic Exploration
Priority areas include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume